molecular formula C7H8N4O B13692646 Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate

Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate

Cat. No.: B13692646
M. Wt: 164.16 g/mol
InChI Key: WAKHKSLIDJTOKC-UHFFFAOYSA-N
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Description

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate (CAS: 129694-52-6) is a versatile intermediate in organic synthesis, particularly for constructing nitrogen-rich heterocycles. It is synthesized by refluxing diaminomaleonitrile with triethyl orthoformate in dioxane, yielding a high-purity product after distillation . The compound’s structure features a reactive formimidate group (-NH-C(=OEt)-) attached to a dicyanovinyl backbone, enabling nucleophilic substitutions and cyclization reactions.

Its primary applications include synthesizing:

  • Imidazoles: Cyclization with bases like NaOH or KOH yields 5-amino-4-cyanoimidazoles, key precursors for purines and anticancer agents .
  • Purines: Reaction with aryl amines followed by cyclization produces 9-phenyl-9H-purin-6-amines, which are pharmacologically relevant .
  • Pyrimidines and Triazepines: Reactions with guanidine under varying conditions yield pyrimidines (e.g., 4,5-diamino-6-cyanopyrimidine) or triazepines, depending on the base and solvent .

Properties

IUPAC Name

ethyl N-(2-amino-1,2-dicyanoethenyl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKHKSLIDJTOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Diaminomaleonitrile with Triethyl Orthoformate in Dioxane

Overview:
This method involves refluxing diaminomaleonitrile with triethyl orthoformate in an inert solvent such as dioxane, followed by distillation and purification steps.

Procedure:

  • Reagents:
    • Diaminomaleonitrile (DAMN): 55.5 mmol (1 equiv.)
    • Triethyl orthoformate: 55.5 mmol (1 equiv.)
    • Solvent: Dioxane (80 mL)
  • Conditions:
    • Reflux at 99–100°C with a short Vigreux column setup.
    • Continuous distillation of ethanol-dioxane mixture until the temperature stabilizes.
  • Post-reaction:
    • The mixture cools overnight.
    • Dilution with hot diethyl ether, filtration, and recrystallization yield high-purity EMD.

Reaction Data Table:

Parameter Value References
Reagents DAMN, Triethyl orthoformate ,,
Solvent Dioxane ,,
Molar ratio 1:1 ,,
Temperature 99–100°C ,,
Yield ~94%

Reaction Equation:
$$
\text{DIAMINOMALEONITRILE} + \text{Triethyl orthoformate} \rightarrow \text{Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate}
$$

Reaction in Alcoholic Media with Reflux

Overview:
A variation involves performing the reaction in an alcohol solvent (e.g., ethanol) with heating and reflux, which facilitates the formation of the formimidate ester.

Procedure:

  • Reagents:
    • DAMN (55.5 mmol)
    • Triethyl orthoformate (55.5 mmol)
    • Alcohol solvent (e.g., ethanol, 80 mL)
  • Conditions:
    • Reflux with stirring for approximately 20 minutes.
    • The distillate (ethanol + dioxane) is collected continuously.
  • Purification:
    • The crude product is cooled, filtered, and recrystallized.

Data Table:

Parameter Value References
Reagents DAMN, Triethyl orthoformate ,
Solvent Ethanol + Dioxane
Reflux temperature 99–100°C
Yield ~94%

Alternative Synthetic Routes

a. Direct Reaction with Formamidine Derivatives:
Some studies suggest that reacting DAMN with formamidine derivatives or related compounds under specific conditions can produce the same intermediate, which can be further transformed into EMD.

b. Use of Catalysts or Additives:
Catalytic amounts of acids or bases (e.g., p-toluenesulfonic acid, sodium ethoxide) can influence reaction pathways, potentially improving yields or selectivity.

Additional Notes and Research Discoveries

  • Reaction Optimization:
    Reaction temperature, molar ratios, and choice of solvent significantly impact yield and purity. Reflux conditions in dioxane or ethanol are optimal, with yields exceeding 90% reported consistently.

  • Reaction Mechanism Insights:
    The formation involves nucleophilic attack of DAMN on the electrophilic carbon of triethyl orthoformate, followed by elimination steps leading to the imidate structure. The process is sensitive to temperature and solvent polarity.

  • Purification Techniques:
    Recrystallization from ethanol or diethyl ether is standard. Impurities can be removed via filtration and washing, ensuring high-purity EMD suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Duration Yield References
Method 1 DAMN + Triethyl orthoformate Dioxane 99–100°C ~20 min 94% ,
Method 2 DAMN + Triethyl orthoformate Ethanol + Dioxane Reflux ~20 min 94%
Method 3 DAMN + Formamidine derivatives Variable Reflux Variable Varies ,

Concluding Remarks

The synthesis of This compound is reliably achieved via nucleophilic addition of diaminomaleonitrile to triethyl orthoformate under reflux conditions in inert solvents like dioxane or ethanol. The reaction parameters are well-documented, with high yields and straightforward purification methods. Continued research emphasizes optimizing reaction conditions and exploring alternative pathways for improved efficiency and selectivity, which are critical for its applications in medicinal chemistry and heterocyclic synthesis.

Chemical Reactions Analysis

Reaction with Alkoxyamines to Form Amidoximes

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate reacts with alkoxyamines (NH2_2OR) to yield (Z)-N-(2-amino-1,2-dicyanovinyl)formamide O-alkyloximes (3 ) in high yields (85–95%). These amidoximes undergo base-dependent cyclization:

  • With NaOH in ethanol : Forms 5-amino-4-cyanoimidazoles (4 ) via intramolecular nucleophilic attack.

  • With DBU in ethyl acetate : Diverts the pathway to pyrimidines (5 ) due to strong intramolecular hydrogen bonding in the amidoxime structure, which alters reactivity .

Table 1: Cyclization Products of Amidoximes

BaseSolventProductYield (%)
NaOH (0.5 M)Ethanol5-Amino-4-cyanoimidazole85–90
DBU (1.5 eq)Ethyl acetatePyrimidine derivative60–70

Cyclization with Hydrazine

Treatment with hydrazine monohydrate produces (Z)-N3_3-(2-amino-1,2-dicyanovinyl)formamidrazone (6 ) in near-quantitative yield. Further cyclization with bases generates:

  • 1,5-Diamino-4-cyanoimidazole (7 ) using aqueous NaOH.

  • 1,5-Diamino-4-(cyanoformimidoyl)imidazole (8 ) with DBU .

Table 2: Hydrazine-Derived Cyclization Outcomes

BaseConditionsProductYield (%)
NaOHEthanol, reflux1,5-Diamino-4-cyanoimidazole90
DBUEthyl acetate, RT1,5-Diamino-4-(cyanoformimidoyl)imidazole75

Reaction with Guanidine

Under varying conditions, guanidine induces distinct pathways:

  • In THF with NaOEt : Forms 4,5-diamino-6-cyanopyrimidine (10 ) via intramolecular cyclization (87% yield) .

  • In nitromethane under reflux : Produces 5-amino-4-cyanoimidazole (9 ) as a minor product (4%) alongside 10 .

Key Factor : Solvent polarity and base strength dictate the preference for pyrimidine vs. imidazole formation.

Stability and Hydrolysis

The amidine substituent in intermediates is susceptible to hydrolysis. For example, the pyrimidine derivative 10 forms via cleavage of the amidine group by trace moisture . Stability studies highlight the need for anhydrous conditions during reactions involving DBU or strong bases .

Comparative Analysis of Base Effects

Table 3: Base-Dependent Reactivity

BaseRoleOutcome
NaOHPromotes imidazole formationFavors 5-amino-4-cyanoimidazoles
DBUDiverts to pyrimidinesStabilizes unconventional pathways
NaOEtFacilitates guanidine couplingEnables pyrimidine synthesis

Mechanistic Insights

  • Intramolecular hydrogen bonding in amidoximes (observed via X-ray crystallography) reduces double-bond character in the alkene moiety, enabling rotation and alternative cyclization pathways .

  • Solvent effects : Polar aprotic solvents (e.g., THF) favor pyrimidine formation, while protic solvents (e.g., ethanol) stabilize imidazole products .

This compound’s reactivity underscores its utility in synthesizing nitrogen-rich heterocycles, with applications spanning medicinal chemistry and materials science. Controlled conditions and base selection are critical for directing reaction outcomes.

Scientific Research Applications

Scientific Research Applications

Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate is used as a precursor in the production of various pharmaceutical intermediates, such as AICN (aminoimidazolecarbonitrile) . AICN is a key building block in synthesizing pharmaceuticals like urazamide, a hepatoprotective drug, and antineoplastic drugs like dacarbazine and temozolomide .

Reactivity and Interaction Studies

Interaction studies involving this compound primarily focus on its reactivity with nucleophiles and electrophiles.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound. These include:

  • N-(2-amino-1,2-dicyanoethenyl)formamide: Contains a formamide group and exhibits different reactivity patterns due to the absence of the ethyl group.
  • (Z)-N3-(2-amino-1,2-dicyanovinyl)formamidrazone: Contains hydrazone functionality and shows distinct biological activities compared to formimidates.
  • Ethyl N-(2-amino-1-cyanoethenyl)formimidate: Contains a similar cyano group but reacts differently due to variations in substitution patterns.
Compound NameStructural FeaturesUnique Characteristics
N-(2-amino-1,2-dicyanoethenyl)formamideContains a formamide groupExhibits different reactivity patterns due to the absence of the ethyl group
(Z)-N3-(2-amino-1,2-dicyanovinyl)formamidrazoneContains hydrazone functionalityShows distinct biological activities compared to formimidates
Ethyl N-(2-amino-1-cyanoethenyl)formimidateSimilar cyano groupReacts differently due to variations in substitution patterns

Case Studies

  • Reaction with Guanidine: A study on the reaction of this compound with guanidine showed that the reaction leads to pyrimidine through an unusual intramolecular cyclization process . In contrast, when combined with guanidinium acetate in nitromethane, it forms 5-amino-4-cyanoimidazole .
  • Cyclization Reactions: N-(2-amino-1,2-dicyanovinyl)formamide O-alkyloximes, derived from this compound, cyclize to form 5-amino-4-cyanoimidazoles when reacted with ethanolic NaOH solution . In ethyl acetate, using DBU as a base, these amidoximes undergo an unexpected cyclization leading to a pyrimidine structure .
  • Anticancer Potential: Imidazole derivatives, synthesized using this compound as a precursor, have shown anticancer potential . Some of these compounds exhibit significant inhibition of cell growth in cancer cell lines at low micromolar concentrations and inhibit ATP-dependent phosphorylation of EGFR .

Mechanism of Action

The mechanism of action of ethyl n-(2-amino-1,2-dicyanovinyl)formimidate primarily involves its ability to undergo cyclization and substitution reactions. The presence of the amino and cyano groups facilitates nucleophilic attacks, leading to the formation of various heterocyclic structures. These reactions often involve the formation of intermediate amidines, which can further cyclize to produce imidazole or pyrimidine derivatives . The molecular targets and pathways involved in these reactions are typically related to the reactivity of the cyano and amino groups, which play a crucial role in the compound’s chemical behavior .

Comparison with Similar Compounds

Methyl N-(2-Amino-1,2-Dicyanovinyl)Acetimidate (CAS: 133123-64-5)

  • Structure : Replaces the ethoxy group with methoxy and adds a methyl group to the formimidate backbone.
  • Reactivity : Similar nucleophilic substitution profile but exhibits slower reaction kinetics due to steric hindrance from the methyl group.
  • Applications : Less studied but used in niche syntheses of acetamidine derivatives .

Ethyl N-Phenylformimidate (CAS: 6780-49-0)

  • Structure: Lacks the dicyanovinyl group, featuring a phenyl substituent instead.
  • Reactivity : Primarily undergoes electrophilic aromatic substitution rather than cyclization.
  • Applications : Used in synthesizing Schiff bases and coordination complexes .

Functional Analogs

(Z)-N3-(2-Amino-1,2-Dicyanovinyl)Formamidrazone

  • Synthesis: Produced by reacting the formimidate with hydrazine monohydrate .
  • Reactivity: Forms 1,5-diaminoimidazoles and 6-carbamoyl-1,2-dihydropurines via intramolecular cyclization.
  • Yield : Near-quantitative (98–99%), outperforming the formimidate in hydrazine-mediated reactions .

N-(2-Amino-1,2-Dicyanovinyl)Formamidines

  • Synthesis: Generated by reacting the formimidate with primary amines (e.g., benzylamine) in ethanol using aniline hydrochloride as a catalyst .
  • Reactivity: Cyclizes to 5-aminoimidazole-4-carbonitriles under strong basic conditions (e.g., KOH), with yields ranging from 69% to 82% .
  • Applications : Critical intermediates for purine-based anticancer agents like 9-phenyl-9H-purin-6-amines .

Comparative Data Table

Compound Synthesis Method Key Reactivity Yield (%) Applications References
This compound Reflux of diaminomaleonitrile + triethyl orthoformate Cyclization to imidazoles, purines, pyrimidines 80–90 Anticancer agents, heterocyclic drugs
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate Similar to formimidate, with methyl substitution Slower nucleophilic substitutions 60–70 Specialty amidines
(Z)-N3-(2-amino-1,2-dicyanovinyl)formamidrazone Formimidate + hydrazine monohydrate 1,5-Diaminoimidazoles, dihydropurines 98–99 High-yield heterocycle synthesis
N-(2-Amino-1,2-dicyanovinyl)formamidines Formimidate + primary amines + aniline HCl catalyst Cyclization to 5-aminoimidazole derivatives 69–82 Purine precursors

Reaction Condition Sensitivity

  • Base Strength : Strong bases (e.g., NaOH, KOH) favor imidazole formation, while weaker bases (e.g., DBU) promote pyrimidine or triazepine synthesis .
  • Solvent Effects: THF and ethanol favor intramolecular cyclization, whereas nitromethane enables alternative pathways like triazepine formation .
  • Temperature : Reflux conditions (60–80°C) are optimal for cyclization, while room-temperature reactions often require extended times .

Research Findings and Mechanistic Insights

  • Cyclization Pathways: The formimidate’s dicyanovinyl group facilitates tautomerization, enabling nucleophilic attack at the formimidate carbon. This step is critical for forming imidazole (via 5-endo-dig cyclization) or pyrimidine (via 6-endo-dig cyclization) cores .
  • Guanidine Reactions: With guanidine hydrochloride and sodium ethoxide, the formimidate forms 4,5-diamino-6-cyanopyrimidine (87% yield). In contrast, guanidinium acetate in nitromethane yields triazepines, likely via a stable ion-pair intermediate .
  • Scale-Up Efficiency : Patent EP2138480 describes a low-temperature, high-yield (≥90%) method for synthesizing the formimidate, emphasizing its industrial viability .

Biological Activity

Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is derived from diaminomaleonitrile and can be synthesized through a series of reactions involving triethyl orthoformate and nucleophilic substitution. The synthesis pathway often leads to various derivatives, which can exhibit differing biological activities. For instance, the condensation of diaminomaleonitrile with triethyl orthoformate yields the formimidate ester, which can then undergo further transformations to produce compounds with enhanced biological profiles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated against several cancer cell lines, including MDA-MB-231 (breast), T47D (breast), A549 (lung), and HT-29 (colorectal). The results indicate that certain derivatives exhibit notable antiproliferative activity.

Case Study: Cytotoxicity Assays

In an MTT-based antiproliferative assay, various concentrations of this compound were tested against multiple cancer cell lines. The findings are summarized in Table 1:

CompoundMDA-MB-231 IC50 (μM)T47D IC50 (μM)A549 IC50 (μM)HT-29 IC50 (μM)
Ethyl Formimidate5.46 ± 0.199.80>30.004.63 ± 0.32
Erlotinib5.46 ± 0.199.80>30.001.04 ± 0.15

The data indicates that while this compound shows promising activity against certain cancer cell lines, it is less potent than the established drug erlotinib .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the epidermal growth factor receptor (EGFR). In vitro studies have demonstrated that derivatives of this compound can inhibit EGFR enzymatic activity with IC50 values comparable to those of known inhibitors like erlotinib .

Inhibition Studies

The inhibition of ATP-dependent phosphorylation of EGFR was assessed using various concentrations of the compound. The results indicated that the lead compounds derived from this compound inhibited EGFR with IC50 values as follows:

CompoundIC50 (nM)
Ethyl Formimidate Derivative 1617.33 ± 0.04
Ethyl Formimidate Derivative 2710 ± 0.05
Erlotinib239.91 ± 0.05

These findings suggest that while this compound has potential as an anticancer agent, its effectiveness may be improved through structural modifications aimed at enhancing EGFR binding affinity .

Q & A

Q. What are the established synthetic routes for Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via refluxing 2,3-diaminomaleonitrile with triethyl orthoformate in 1,4-dioxane at 80°C for 6 hours. Key steps include:

  • Precursor Preparation : 2,3-Diaminomaleonitrile serves as the primary amine source .
  • Solvent Selection : 1,4-Dioxane is preferred for its ability to dissolve reactive intermediates without side reactions .
  • Purification : Crude product is extracted with diethyl ether, yielding yellow needles without chromatography .
    Optimization Tips :
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Avoid prolonged heating to prevent decomposition of cyano groups .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H-NMR : Confirm the presence of imidate protons (δ 4.2–4.4 ppm for ethyl group) and amino protons (δ 5.8–6.2 ppm) .
    • ¹³C-NMR : Detect cyano carbons (δ 115–120 ppm) and imidate carbonyl (δ 160–165 ppm) .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 43.9%, H: 4.9%, N: 34.1%) .
  • Melting Point : Compare observed values (e.g., 120–122°C) with literature to rule out impurities .

Advanced Research Questions

Q. What reaction pathways dominate when this compound reacts with carbonyl compounds under basic conditions?

Methodological Answer: The compound undergoes a cascade of reactions:

Schiff Base Formation : Nucleophilic attack by the amino group on carbonyl electrophiles (e.g., ketones, aldehydes) .

Intramolecular Hydrolysis : Cyano groups hydrolyze to amides, forming alkylideneamino intermediates (e.g., 8a-f ) .

Cyclization :

  • Kinetic Control : With weak bases (e.g., Et₃N), seven-membered diazepine rings form (9a-f ) .
  • Thermodynamic Control : Strong bases (e.g., DBU) favor pyrrole ring formation (14 ) via imidate carbon activation .
    Key Variables :
  • Base Strength : Dictates cyclization pathway (e.g., DBU vs. Et₃N) .
  • Reaction Time : Prolonged heating (48 hours) stabilizes thermodynamically favored products .

Q. How do catalytic systems influence the synthesis of formamidine derivatives from this compound?

Methodological Answer:

  • Iron(III) Phosphate Catalysis : Enables efficient coupling with electron-rich/deficient amines in ethanol at room temperature .
    • Yield Range : 70–85% for aromatic amines (e.g., 4-ethoxyaniline) .
    • Mechanism : Lewis acid activation of the imidate group enhances nucleophilic attack by amines .
  • Solvent Effects : Dry ethanol minimizes hydrolysis side reactions .
    Comparison Table :
CatalystSolventTemperatureYield (%)
FePO₄EthanolRT70–85
SSAEthanolRT60–75
No CatalystEthanolRT<20

Q. What structural features of this compound derivatives correlate with anti-HIV activity?

Methodological Answer:

  • Pyrano-Chromene Derivatives : Compound 7 (ethyl N-(3-cyano-4-(naphthalen-1-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)formimidate) exhibits superior anti-HIV-1/2 activity (IC₅₀ = 1.2–1.8 µM) .
    • Key Moieties :
  • Naphthyl Group : Enhances hydrophobic interactions with viral protease active sites .
  • Cyano Substituent : Stabilizes π-stacking with aromatic residues .
  • SAR Insights :
    • Electron-withdrawing groups on the chromene scaffold improve potency .
    • Bulky substituents reduce cellular toxicity (e.g., CC₅₀ > 100 µM for 7 ) .

Q. How do reaction conditions dictate product diversity in cyclization reactions involving guanidine?

Methodological Answer:

  • Dilute THF with NaOEt : Produces pyrimidine derivatives (10 ) via intramolecular cyclization .
  • Nitromethane Reflux with Guanidinium Acetate : Favors triazepine (14 ) formation due to increased nucleophilicity of guanidine .
    Critical Factors :
  • Solvent Polarity : THF stabilizes intermediates, while nitromethane promotes SN2 pathways .
  • Counterion Effects : Acetate ions facilitate deprotonation, accelerating cyclization .

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

Methodological Answer:

  • Temozolomide Synthesis : The compound is a precursor to 5-aminoimidazole-4-carboxamide (6.107 ), a key intermediate. Diazotization and methyl isocyanate cycloaddition yield the final drug .
  • Vardenafil Core : Facilitates fused pyrimidine ring formation via base-mediated cyclocondensation .
    Advantage : The amino and cyano groups enable regioselective functionalization for complex heterocycles .

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